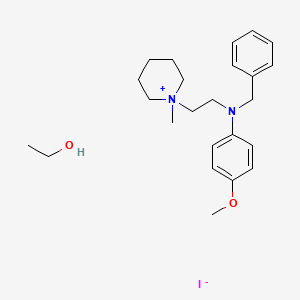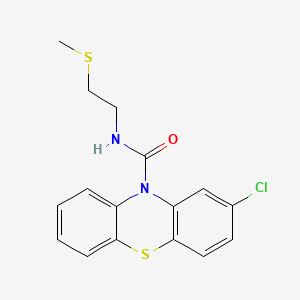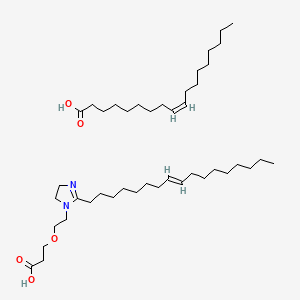
Tetrasodium 3,3'-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium 3,3’-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their vivid colors, stability, and versatility in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3,3’-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products. The final product is purified through filtration, crystallization, and drying to obtain the desired dye in its tetrasodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium 3,3’-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields aromatic amines, while oxidation can produce various oxidized derivatives of the original compound.
Applications De Recherche Scientifique
Tetrasodium 3,3’-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in various consumer products.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with light and its ability to form stable complexes with various substrates. The azo bond (-N=N-) is responsible for the compound’s color, as it absorbs specific wavelengths of light. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
- Tetrasodium {carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]}
Uniqueness
Tetrasodium 3,3’-(carbonylbis(imino(2-((hydroxyacetyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate stands out due to its specific structural features, such as the presence of hydroxyacetyl and phenylene groups, which contribute to its unique chemical properties and applications. Its ability to form stable complexes and its vibrant color make it particularly valuable in various industrial and research applications.
Propriétés
Numéro CAS |
83006-46-6 |
|---|---|
Formule moléculaire |
C37H26N8Na4O17S4 |
Poids moléculaire |
1074.9 g/mol |
Nom IUPAC |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-[(2-hydroxyacetyl)amino]phenyl]carbamoylamino]-2-[(2-hydroxyacetyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H30N8O17S4.4Na/c46-17-35(48)40-29-13-19(7-9-27(29)44-42-21-11-25-23(33(15-21)65(57,58)59)3-1-5-31(25)63(51,52)53)38-37(50)39-20-8-10-28(30(14-20)41-36(49)18-47)45-43-22-12-26-24(34(16-22)66(60,61)62)4-2-6-32(26)64(54,55)56;;;;/h1-16,46-47H,17-18H2,(H,40,48)(H,41,49)(H2,38,39,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
Clé InChI |
AXLGNKWNJHISTH-UHFFFAOYSA-J |
SMILES canonique |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])NC(=O)CO)NC(=O)CO)C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)







